Product packaging for 2-Bromo-6-fluoro-3-iodopyridine(Cat. No.:CAS No. 1807231-84-0)

2-Bromo-6-fluoro-3-iodopyridine

Cat. No.: B2724512
CAS No.: 1807231-84-0
M. Wt: 301.885
InChI Key: LOYNZSULNQBXTP-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

Halogenated pyridine scaffolds are crucial intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. rsc.orgchembk.com The presence of halogen atoms on the pyridine ring influences its electronic properties and provides handles for synthetic modifications. The ability to selectively react one halogen over another is a key strategy in the construction of complex, polysubstituted pyridine derivatives. rsc.orgnih.gov

Metal-free, site-selective C-N bond-forming reactions of polyhalogenated pyridines have been developed, allowing for the preferential reaction of amines at specific positions on the pyridine ring. rsc.org For instance, in certain systems, the fluorine atom at the ortho-position to the nitrogen is selectively substituted. rsc.org This selectivity is crucial for building molecular complexity in a controlled manner. Furthermore, the development of environmentally benign methods, such as selective amination in water, highlights the ongoing efforts to create more sustainable synthetic routes. acs.org

The reactivity of halogenated pyridines is dependent on the nature and position of the halogen atoms. For example, the position of a bromine atom on a fluorinated pyridine ring can significantly impact its reactivity. rsc.org The strategic placement of different halogens allows for sequential, site-selective reactions, a powerful tool for creating diverse molecular architectures. acs.org

Overview of 2-Bromo-6-fluoro-3-iodopyridine within Complex Halogenated Pyridine Systems

This compound is a prime example of a complex halogenated pyridine that offers multiple points for synthetic diversification. bldpharm.comsigmaaldrich.com Each halogen atom—bromine, fluorine, and iodine—exhibits distinct reactivity profiles, enabling chemists to perform selective transformations. The iodine atom is typically the most reactive site for cross-coupling reactions, followed by bromine, while the fluorine atom is generally the most resistant to substitution, often requiring specific conditions to react.

This differential reactivity allows for a stepwise functionalization of the pyridine core. For instance, a Suzuki or Sonogashira coupling could be performed at the iodine-bearing C3 position, followed by a different coupling reaction at the bromine-bearing C2 position. The fluorine atom at C6 can also participate in nucleophilic aromatic substitution reactions, though often under more forcing conditions. This hierarchical reactivity is a cornerstone of its utility in synthetic chemistry.

The "halogen dance" reaction, a process involving the transposition of a halogen atom on an aromatic ring, has been explored with related dihalopyridines in continuous-flow systems, showcasing the advanced synthetic methodologies being applied to these complex scaffolds. researchgate.net While not directly reported for this compound in the provided context, such reactions highlight the potential for intricate molecular editing of polyhalogenated pyridines.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₂BrFIN
Molecular Weight 301.88 g/mol
Physical Form Solid-Powder
Purity ≥95%
InChI Key LOYNZSULNQBXTP-UHFFFAOYSA-N

This data is compiled from available chemical supplier information. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrFIN B2724512 2-Bromo-6-fluoro-3-iodopyridine CAS No. 1807231-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-fluoro-3-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-5-3(8)1-2-4(7)9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYNZSULNQBXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 2 Bromo 6 Fluoro 3 Iodopyridine

Selective Functionalization of Polyhalogenated Systems

The presence of bromine, fluorine, and iodine on the same pyridine (B92270) core allows for a programmed, stepwise introduction of different substituents. This selective functionalization is governed by the distinct chemical properties of each halogen.

The reactivity of halogens on an aromatic ring in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions is well-established. In the context of 2-bromo-6-fluoro-3-iodopyridine, the following hierarchy of reactivity is generally observed:

Iodine: The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds, making the iodine atom the most facile leaving group in many reactions, particularly in transition metal-catalyzed cross-couplings. The high polarizability of the C-I bond also contributes to its high reactivity.

Bromine: The carbon-bromine bond is stronger than the C-I bond but weaker than the C-F bond. Consequently, the bromine atom is typically displaced after iodine in sequential cross-coupling reactions.

Fluorine: The carbon-fluorine bond is the strongest and least polarizable, rendering the fluorine atom the most difficult to displace. In SNAr reactions, however, the high electronegativity of fluorine can activate the ring towards nucleophilic attack, making the C-F bond susceptible to cleavage under specific conditions. acs.org

This differential reactivity allows for selective manipulation of the pyridine ring. For instance, a transition metal-catalyzed reaction can be directed to the C-I bond, leaving the C-Br and C-F bonds intact for subsequent transformations.

The reactivity of the halogen substituents in this compound is not solely determined by the nature of the halogen itself but is also modulated by electronic and steric effects arising from their positions on the pyridine ring.

Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the entire system electron-deficient, which facilitates nucleophilic aromatic substitution. The halogens themselves are electron-withdrawing through their inductive effects, further deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. The fluorine atom, being the most electronegative, exerts the strongest inductive effect. The positions of the halogens relative to the nitrogen atom and to each other also play a crucial role. For instance, a halogen at the 2- or 4-position is generally more activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

Steric Effects: The steric hindrance around each halogen atom can influence its accessibility to reagents. In this compound, the iodine atom at the 3-position is flanked by the bromine at the 2-position and a hydrogen at the 4-position. The bromine at the 2-position is adjacent to the nitrogen atom and the iodine at the 3-position. The fluorine at the 6-position is adjacent to the nitrogen atom. The steric environment can affect the approach of bulky catalysts and nucleophiles, thereby influencing the regioselectivity of reactions. For example, steric hindrance has been noted to have a minimal impact on the regioselectivity of certain radical functionalization reactions of pyridines. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, enhanced by the presence of three halogen atoms, makes this compound a good substrate for nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is dictated by the electronic activation of the different positions and the nature of the leaving group. While specific studies on this compound are limited, the reactivity of analogous polyhalogenated pyridines provides valuable insights. For instance, in a related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, regioselective SNAr reactions have been demonstrated to provide highly functionalized pyridines. researchgate.net

In a study on 2,6-dibromopyridine (B144722), amination with methylamine (B109427) was achieved under high pressure and temperature to yield 2-bromo-6-methylaminopyridine. georgiasouthern.edu This suggests that under forcing conditions, a bromine atom can be displaced.

Starting MaterialAmineProductYieldReference
2,6-DibromopyridineMethylamine2-Bromo-6-methylaminopyridine54.1% georgiasouthern.edu
2,6-DibromopyridineEthylamine2-Bromo-6-ethylaminopyridine52.4% georgiasouthern.edu

Interactive Data Table: Amination of Dihalopyridines

Similar to amination, reactions with other heteroatom nucleophiles like alkoxides and thiolates are expected to proceed via an SNAr mechanism. The regioselectivity would again depend on the reaction conditions and the nature of the nucleophile. Generally, the position most activated by the ring nitrogen and possessing a good leaving group would be the most susceptible to attack. In many SNAr reactions of polyfluorinated pyridines, a fluorine atom is displaced. For example, the reaction of pentafluoropyridine (B1199360) with the trifluoromethanethiolate anion initially leads to substitution at the 4-position. researchgate.net

Studies on other halopyridines have shown that reactions with oxygen and sulfur nucleophiles are feasible. For instance, unprotected ortho-fluoro or methoxy (B1213986) benzoic and naphthoic acids react with organolithium and Grignard reagents to displace the fluoro or methoxy group. mdpi.com Base-promoted SNAr reactions of fluoro- and chloroarenes with indoles and carbazoles have also been reported. researchgate.netsoton.ac.uk

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations due to its multiple reaction handles. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential cross-coupling reactions. The general reactivity order in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl > C–F. mdpi.com

While specific examples for this compound are scarce in the reviewed literature, studies on closely related compounds demonstrate the feasibility and selectivity of these reactions. For instance, Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes proceeds selectively at the bromine-bearing carbon. researchgate.net

A study on the Suzuki-Miyaura coupling of 3,5-dibromo-2-pyrone showed that regioselectivity can be controlled by the reaction conditions to favor substitution at either the 3- or 5-position. In the case of this compound, it is highly probable that initial cross-coupling would occur at the highly reactive C-I bond at the 3-position. Subsequent reaction at the C-Br bond at the 2-position could then be achieved under more forcing conditions.

Below is a table summarizing the expected reactivity in common cross-coupling reactions based on analogous systems.

Reaction TypeExpected Site of Primary ReactivityCoupling PartnerCatalyst System (Typical)
Suzuki-Miyaura C-3 (Iodine)Boronic acids/estersPd(PPh₃)₄ / Base
Sonogashira C-3 (Iodine)Terminal alkynesPd(PPh₃)₄ / CuI / Base
Buchwald-Hartwig C-3 (Iodine)Amines, amidesPd₂(dba)₃ / Ligand / Base
Heck C-3 (Iodine)AlkenesPd(OAc)₂ / Ligand / Base
Stille C-3 (Iodine)OrganostannanesPd(PPh₃)₄

Interactive Data Table: Expected Reactivity in Cross-Coupling Reactions

Palladium-Catalyzed Cross-Couplings on Halogenated Pyridines

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing carbon-carbon and carbon-heteroatom bonds in organic synthesis. For polyhalogenated pyridines like this compound, these reactions offer a predictable pathway for selective functionalization. The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the catalyst.

The rate-determining step is often the initial oxidative addition, the feasibility of which is inversely related to the carbon-halogen bond strength. Consequently, the order of reactivity for halogens on an aromatic ring in palladium-catalyzed couplings is generally I > Br > Cl > F. This predictable reactivity allows for the selective coupling at the most labile C-I bond, while leaving the C-Br and C-F bonds intact for subsequent transformations.

The Suzuki-Miyaura reaction, which couples an organoboron reagent (like a boronic acid or ester) with an organic halide, is a cornerstone of modern synthetic chemistry due to its mild conditions and high functional group tolerance. tcichemicals.comnih.gov In the case of this compound, the reaction is expected to proceed with high selectivity at the C-3 position, corresponding to the carbon-iodine bond.

Research on various di- and tri-halopurines and pyridines has consistently shown that Suzuki-Miyaura couplings occur preferentially at the site of the heavier halogen. scispace.combeilstein-journals.org For instance, the reaction of 9-benzyl-6-chloro-2-iodopurine with one equivalent of phenylboronic acid selectively yields the 2-phenyl product, demonstrating the higher reactivity of the C-I bond over the C-Cl bond. scispace.com Applying this principle to this compound, coupling with an organoboron reagent would selectively form a new C-C bond at the C-3 position. The resulting 2-bromo-6-fluoro-3-arylpyridine could then potentially undergo a second Suzuki-Miyaura coupling at the C-2 (bromo) position under more forcing conditions.

Table 1: Representative Suzuki-Miyaura Coupling Conditions This table is based on typical conditions for related substrates, as specific data for this compound is not readily available in the cited literature.

Aryl HalideBoronic Acid/EsterCatalystLigandBaseSolventExpected Product
This compoundPhenylboronic acidPd(PPh₃)₄ or Pd₂(dba)₃PPh₃ or SPhosNa₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene2-Bromo-6-fluoro-3-phenylpyridine
This compound4-Methoxyphenylboronic acidPd(OAc)₂RuPhosK₂CO₃DME/H₂O2-Bromo-6-fluoro-3-(4-methoxyphenyl)pyridine

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. scirp.orgresearchgate.net This reaction is fundamental for synthesizing aryl alkynes, which are precursors to many complex molecules.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is predicted to be highly chemoselective. The oxidative addition of the palladium catalyst will occur preferentially at the weakest carbon-halogen bond, which is the C-I bond at the C-3 position. Studies on related bromofluoropyridine derivatives have shown that Sonogashira couplings proceed efficiently at the bromo position. soton.ac.uk For the subject compound, the iodo group's superior reactivity would direct the initial alkynylation to the C-3 position, yielding a 3-alkynyl-2-bromo-6-fluoropyridine intermediate.

Table 2: Representative Sonogashira Coupling Conditions This table is based on typical conditions for related substrates, as specific data for this compound is not readily available in the cited literature.

Aryl HalideAlkynePd CatalystCu Co-catalystBaseSolventExpected Product
This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF or DMF2-Bromo-6-fluoro-3-(phenylethynyl)pyridine
This compoundTrimethylsilylacetylenePd(PPh₃)₄CuIDIPAToluene2-Bromo-6-fluoro-3-((trimethylsilyl)ethynyl)pyridine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is exceptionally broad in scope and is a primary tool for synthesizing anilines and their derivatives. researchgate.net

The selectivity of the Buchwald-Hartwig amination on polyhalogenated substrates follows the established reactivity trend (I > Br > Cl). researchgate.net Research on multi-halide-substituted aryl iodides demonstrates high selectivity for C-N bond formation at the C-I bond, leaving C-Br and C-Cl bonds untouched. acs.org Therefore, reacting this compound with an amine in the presence of a suitable palladium catalyst and a strong base (e.g., NaOtBu) is expected to selectively yield the 3-amino-2-bromo-6-fluoropyridine derivative. The remaining C-Br bond can then be targeted for further functionalization, such as a second C-N coupling or a C-C coupling reaction. chemspider.comnih.gov

Table 3: Representative Buchwald-Hartwig Amination Conditions This table is based on typical conditions for related substrates, as specific data for this compound is not readily available in the cited literature.

Aryl HalideAminePd Pre-catalystLigandBaseSolventExpected Product
This compoundMorpholinePd₂(dba)₃BINAP or XantphosNaOtBu or Cs₂CO₃Toluene or Dioxane4-(2-Bromo-6-fluoropyridin-3-yl)morpholine
This compoundAnilinePd(OAc)₂RuPhosLiHMDSTHFN-(2-Bromo-6-fluoropyridin-3-yl)aniline

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for C-C bond formation and alkene functionalization. rsc.org

The site-selectivity of the Heck reaction on this compound would again be dictated by the preferential oxidative addition of palladium to the carbon-iodine bond. The reaction would proceed selectively at the C-3 position to afford a 3-alkenyl-2-bromo-6-fluoropyridine. The reaction tolerates a wide range of olefin coupling partners, including electron-rich and electron-poor alkenes, although acrylates and styrenes are common substrates. mdpi.com

Table 4: Representative Heck Reaction Conditions This table is based on typical conditions for related substrates, as specific data for this compound is not readily available in the cited literature.

Aryl HalideOlefinCatalystBaseSolventExpected Product
This compoundStyrenePd(OAc)₂Et₃N or K₂CO₃DMF or Acetonitrile2-Bromo-6-fluoro-3-styrylpyridine
This compoundn-Butyl acrylatePd(PPh₃)₄NaOAcDMAButyl 3-(2-bromo-6-fluoropyridin-3-yl)acrylate

The synthetic utility of polyhalogenated heteroarenes like this compound lies in the ability to perform sequential and site-selective cross-coupling reactions. The differential reactivity of the C-I, C-Br, and C-F bonds is the key to this strategy.

The established order of reactivity for oxidative addition to Pd(0) is C-I > C-Br > C-OTf > C-Cl >> C-F. tcichemicals.com This hierarchy allows for a stepwise approach to synthesis:

First Coupling (at C-3): A mild palladium-catalyzed reaction (Suzuki, Sonogashira, Heck, etc.) will exclusively target the highly reactive C-I bond at the 3-position.

Second Coupling (at C-2): The resulting 3-substituted-2-bromo-6-fluoropyridine can then undergo a second cross-coupling reaction at the C-Br bond. This step typically requires more forcing conditions (higher temperature, stronger base, or a more active catalyst/ligand system) than the first. rsc.orgresearchgate.net

Third Functionalization (at C-6): The C-F bond is generally inert to palladium-catalyzed cross-coupling conditions. However, it is susceptible to nucleophilic aromatic substitution (SNAr), especially given the activating effect of the ring nitrogen. This allows for the introduction of nucleophiles like alkoxides or amines at the C-6 position as a final step.

This stepwise functionalization provides a powerful route to tri-substituted pyridine derivatives with precise control over the substitution pattern, starting from a single precursor. nih.gov

Copper-Catalyzed Reactions and Their Selectivity

While palladium catalysts dominate cross-coupling chemistry, copper-catalyzed reactions offer a complementary and often lower-cost alternative for forming C-C, C-N, C-O, and C-S bonds. The classic Ullmann condensation, for example, uses copper to couple aryl halides.

In the context of this compound, copper-catalyzed reactions are also expected to exhibit selectivity based on carbon-halogen bond strength. The reactivity trend is generally consistent with that observed in palladium catalysis (I > Br > Cl). Therefore, a copper-catalyzed amination (Ullmann-type reaction) or etherification would be expected to occur preferentially at the C-3 iodo position. Copper catalysis can be particularly useful for specific transformations where palladium is less effective, such as certain trifluoromethylselenolation reactions. beilstein-journals.org However, these reactions often require higher temperatures compared to their palladium-catalyzed counterparts. The precise selectivity can also be influenced by the choice of ligand and reaction conditions.

Nickel-Catalyzed Transformations

Nickel-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of halogenated pyridines like this compound. These transformations are pivotal for creating complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. Given the hierarchy of halogen reactivity (I > Br > Cl >> F), nickel catalysis can often be tuned to selectively activate a specific carbon-halogen bond.

In polyhalogenated systems, nickel catalysts can facilitate selective cross-electrophile coupling reactions. For instance, studies on bromo(iodo)arenes have demonstrated that nickel catalysis can achieve C(sp²)−I selective coupling with alkyl bromides, leaving the bromo group intact for subsequent transformations researchgate.net. This selectivity is crucial when dealing with a substrate like this compound, as it allows for a stepwise and controlled functionalization of the pyridine ring. The C-I bond is typically targeted first due to its lower bond dissociation energy compared to the C-Br bond.

Furthermore, nickel-catalyzed reductive cross-coupling methods are effective for pairing organohalides. Methodologies have been developed for the coupling of 2-chloropyridines with alkyl bromides using a nickel catalyst with a bathophenanthroline (B157979) ligand nih.gov. While this involves a less reactive halogen (Cl vs. I or Br), it underscores the capability of nickel systems to activate C-X bonds on the pyridine ring. For this compound, a similar reductive coupling approach would be expected to proceed with high regioselectivity at the most labile C-I bond.

The following table summarizes representative nickel-catalyzed transformations applicable to polyhalogenated aromatics, highlighting the expected regioselectivity for this compound.

Reaction Type Catalyst System (Example) Coupling Partner Expected Site of Reaction
Cross-Electrophile CouplingNiBr₂·glyme / BathophenanthrolineAlkyl BromideC-3 (Iodo position)
Reductive HomocouplingNiCl₂(PEt₃)₂ / Zn---C-3 (Iodo position)
C-N Cross-CouplingNi(OAc)₂ / LigandAmineC-3 (Iodo position)

Organometallic Transformations

The differential reactivity of the carbon-halogen bonds in this compound is fundamental to its utility in organometallic chemistry. The C-I bond is significantly more susceptible to metal-halogen exchange than the C-Br bond, which in turn is more reactive than the C-F bond. This reactivity gradient allows for the regioselective formation of organometallic intermediates.

Regioselective Metal-Halogen Exchange (e.g., Lithiation, Magnesiation, Zincation)

Metal-halogen exchange is a primary method for converting organic halides into organometallic reagents. wikipedia.org The reaction rate typically follows the trend I > Br > Cl, making the C-3 iodo position of this compound the exclusive site for this transformation under controlled conditions.

Lithiation: Treatment of a polyhalogenated arene or heterocycle with an organolithium reagent, such as n-butyllithium (nBuLi), at low temperatures (e.g., -78 °C) is a standard method for selective lithium-halogen exchange. For this compound, the reaction with one equivalent of nBuLi would selectively replace the iodine atom, yielding 2-bromo-6-fluoro-3-lithiopyridine. This approach has been successfully applied to generate 2-bromo-6-lithiopyridine from 2,6-dibromopyridine in non-ethereal solvents like dichloromethane, which can prevent undesired secondary reactions. byu.edu

Magnesiation: Grignard reagents can be prepared via metal-halogen exchange by treating an organic halide with a more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). This method is particularly effective for iodoarenes. wikipedia.org The reaction of this compound with i-PrMgCl would regioselectively occur at the C-I bond to form the corresponding pyridylmagnesium halide. This technique has been demonstrated in the regioselective metal-halogen exchange of 3-substituted 1,2-dibromo arenes, where i-PrMgCl selectively exchanges with the more sterically accessible or electronically activated bromine. organic-chemistry.org

Zincation: Organozinc reagents can be formed either by direct insertion of activated zinc into a carbon-halogen bond or through a metal-halogen exchange process. nih.gov For a substrate with multiple halogens, direct zinc insertion typically requires forcing conditions and may lack selectivity. A more controlled approach involves an initial lithium-halogen or magnesium-halogen exchange, followed by transmetalation with a zinc salt like ZnCl₂ or Zn(OPiv)₂. orgsyn.org This two-step sequence ensures that the organozinc reagent is formed at the desired C-3 position.

Formation and Reactivity of Pyridyl Organometallic Reagents (e.g., Grignard Reagents, Organozinc Reagents)

Once formed, the pyridyl organometallic reagents derived from this compound are valuable nucleophilic intermediates for constructing more complex molecules.

Pyridyl Grignard Reagents: The 2-bromo-6-fluoro-3-pyridylmagnesium halide, formed as described above, behaves as a typical Grignard reagent. It can react with a wide range of electrophiles to form new carbon-carbon bonds. The reactivity of pyridyl Grignard reagents has been well-documented; for example, 2-pyridylmagnesium bromide reacts with ketones and esters to form tertiary and secondary carbinols, respectively. researchgate.net

Pyridyl Organozinc Reagents: Organozinc reagents are known for their high functional group tolerance and are often preferred over their more reactive Grignard or organolithium counterparts. nih.govresearchgate.net The 2-bromo-6-fluoro-3-pyridylzinc halide can participate in various palladium- or copper-catalyzed cross-coupling reactions, such as Negishi coupling with aryl halides or Sonogashira-type coupling with bromoalkynes. researchgate.net This allows for the introduction of aryl, vinyl, or alkynyl groups at the C-3 position of the pyridine ring.

Electrophilic Trapping of Organometallic Intermediates

The organometallic intermediates generated regioselectively at the C-3 position can be "trapped" with various electrophiles to install a diverse array of functional groups. The choice of the organometallic reagent (Li, Mg, or Zn) can influence the outcome and scope of the reaction.

The table below illustrates the expected products from trapping the 3-pyridyl organometallic intermediate (Py-M) derived from this compound.

Organometallic Intermediate (M) Electrophile Reagent Product at C-3 Position
LithiumCarbon DioxideCO₂ (s), then H⁺Carboxylic Acid (-COOH)
Lithium/MagnesiumAldehydeR-CHOSecondary Alcohol (-CH(OH)R)
Lithium/MagnesiumKetoneR-C(O)-R'Tertiary Alcohol (-C(OH)RR')
Lithium/MagnesiumN,N-DimethylformamideDMFAldehyde (-CHO)
ZincAryl IodideAr-I, Pd(0) catalystAryl group (-Ar)
ZincAcyl ChlorideR-COCl, Pd(0) or Cu(I) catalystKetone (-C(O)R)

This selective functionalization at the C-3 position, while preserving the bromine atom at C-2, is a key synthetic strategy. The remaining C-Br bond can then be targeted in a subsequent transformation, such as a Suzuki, Buchwald-Hartwig, or Sonogashira coupling reaction, enabling a modular approach to highly substituted pyridines.

Other Key Transformations of the Halogenated Pyridine Core

Regioselective Reduction of Halogens

The selective removal of a halogen atom from a polyhalogenated scaffold is a valuable transformation for simplifying molecular structures or for preparing intermediates that are otherwise difficult to access. In this compound, the significant difference in the reactivity of the halogens allows for the regioselective reduction of the iodo group.

Catalytic hydrogenation is a common method for dehalogenation. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose. The reaction typically proceeds with high selectivity for the more labile halogens. For the target molecule, hydrogenation would be expected to cleave the C-I bond preferentially over the C-Br and C-F bonds, yielding 2-bromo-6-fluoropyridine (B132718). This selectivity is a well-established principle in the reduction of haloarenes.

Alternative methods for reductive deiodination include the use of reducing agents like zinc dust in acetic acid or hydride sources. These methods can also offer good regioselectivity due to the inherent reactivity difference between the C-I and C-Br bonds. The choice of reducing conditions can be tailored to be compatible with other functional groups present in the molecule. Such a transformation provides a direct synthetic route to 2-bromo-6-fluoropyridine, a valuable building block in its own right. sigmaaldrich.comsigmaaldrich.com

Elimination Reactions to Form Unsaturated Pyridine Derivatives

The chemistry of this compound allows for the formation of highly reactive unsaturated pyridine intermediates, known as pyridynes, through elimination reactions. These intermediates are valuable in synthetic organic chemistry for the construction of complex, polysubstituted pyridine scaffolds. The generation of a pyridyne from a dihalopyridine precursor typically involves the removal of a proton by a strong base, followed by the elimination of a halide ion.

In the case of this compound, the presence of three different halogen atoms raises questions of regioselectivity in the elimination process. The most likely pyridyne to be formed would be a 2-bromo-6-fluoro-3,4-pyridyne, resulting from the deprotonation at C4 and subsequent elimination of the iodo group at C3. This is because the acidity of the proton at C4 is enhanced by the inductive effect of the adjacent iodine and fluorine atoms, and iodide is an excellent leaving group.

While direct experimental evidence for the generation of a pyridyne from this compound is not extensively documented in the reviewed literature, the formation of pyridynes from similarly substituted dihalopyridines is well-established. For instance, 3-bromo-2-chloropyridine (B150940) can be converted to 2,3-pyridyne. The regioselectivity of nucleophilic attack on such unsymmetrical pyridynes is influenced by the electronic and steric effects of the remaining substituents. The aryne distortion model can be used to predict the regioselectivity of such reactions. nih.gov

The general transformation can be represented as follows:

This compound → [2-Bromo-6-fluoro-3,4-pyridyne] → Trapped Product

The pyridyne intermediate is highly reactive and is typically generated in situ and trapped with a suitable nucleophile or a diene for cycloaddition reactions.

Table 1: Predicted Regioselectivity in the Formation of Pyridyne from this compound

Position of DeprotonationLeaving GroupResulting Pyridyne IntermediatePlausibility
C4Iodo2-Bromo-6-fluoro-3,4-pyridyneMost Plausible
C5Fluoro2-Bromo-3-iodo-5,6-pyridyneLess Plausible
C4Bromo3-Iodo-6-fluoro-2,4-pyridyneLess Plausible

This table is based on established principles of aryne chemistry, as direct experimental data for this specific substrate was not found in the reviewed literature.

Functional Group Interconversions on the this compound Scaffold

The this compound scaffold offers a versatile platform for a variety of functional group interconversions, primarily through metal-halogen exchange and transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the three halogen atoms allows for selective functionalization of the pyridine ring.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful tool for the introduction of a wide range of functional groups. The rate of this exchange is highly dependent on the halogen, with the general trend being I > Br > Cl. wikipedia.org Fluorine is generally unreactive towards metal-halogen exchange. Therefore, in this compound, the iodine atom at the C3 position is expected to be the most reactive site for this transformation.

Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would likely lead to the selective formation of a 3-lithiated pyridine species. This organometallic intermediate can then be trapped with various electrophiles to introduce a diverse array of substituents at the C3 position.

Table 2: Predicted Regioselectivity of Metal-Halogen Exchange on this compound

Position of HalogenHalogenRelative Reactivity in Metal-Halogen Exchange
C3IodoHighest
C2BromoIntermediate
C6FluoroLowest (generally unreactive)

This table is based on the well-established reactivity trends of halogens in metal-halogen exchange reactions. wikipedia.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are indispensable methods for the formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions on polyhalogenated pyridines is primarily governed by the relative rates of oxidative addition of the different carbon-halogen bonds to the palladium(0) catalyst. nih.gov

Similar to metal-halogen exchange, the reactivity of the halogens in oxidative addition generally follows the trend I > Br > Cl > F. Consequently, the iodo group at the C3 position of this compound is the most likely site to undergo cross-coupling reactions. This allows for the selective introduction of aryl, alkynyl, and amino groups at this position, while leaving the bromo and fluoro substituents intact for potential further transformations. By carefully controlling the reaction conditions, it may also be possible to achieve subsequent cross-coupling at the C2-bromo position.

Table 3: Predicted Site-Selectivity of Palladium-Catalyzed Cross-Coupling Reactions on this compound

PositionHalogenPredicted Reactivity in Cross-Coupling
C3IodoMost Reactive
C2BromoModerately Reactive
C6FluoroLeast Reactive

This table is based on established principles of palladium-catalyzed cross-coupling reactions on polyhalogenated heterocycles. nih.gov

Mechanistic and Theoretical Insights into 2 Bromo 6 Fluoro 3 Iodopyridine Chemistry

Computational Chemistry Studies

Computational chemistry provides powerful tools to predict and understand the reactivity of molecules like 2-Bromo-6-fluoro-3-iodopyridine. Through sophisticated calculations, insights into reaction pathways, bond stabilities, and electronic characteristics can be gained.

Density Functional Theory (DFT) Calculations on Reaction Pathways and Transition States

Density Functional Theory (DFT) has been instrumental in modeling the reaction mechanisms of halogenated pyridines. For related halopyridines, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to map out potential energy surfaces and identify transition states for various reactions. researchgate.net These studies show excellent agreement between calculated and experimental vibrational spectra, validating the computational models. researchgate.net

Although specific DFT studies on the reaction pathways of this compound are not extensively documented, analogies can be drawn from computational work on similar molecules. For instance, DFT calculations have been used to investigate the "halogen dance" phenomenon, a process where a halogen atom migrates to a different position on the pyridine (B92270) ring upon treatment with a strong base. researchgate.netacs.org Such studies on related fluoro-iodopyridines help in predicting the feasibility and regioselectivity of similar transformations for this compound. researchgate.net Furthermore, DFT has been used to elucidate the mechanism of visible-light-induced reactions, showing the involvement of diradical intermediates. rsc.org

Analysis of Bond Dissociation Energies (BDEs) and Electronic Properties

The reactivity of this compound is largely governed by the differing strengths of the carbon-halogen bonds. The analysis of Bond Dissociation Energies (BDEs) is crucial for predicting which halogen will preferentially react in cross-coupling and substitution reactions. The general trend for C-X bond strength in aryl halides is C-F > C-Cl > C-Br > C-I.

This trend directly influences the site of reaction in polyhalogenated pyridines. rsc.org In Suzuki-Miyaura coupling reactions, oxidative addition to the palladium catalyst typically occurs at the weakest C-X bond. rsc.org For this compound, the C-I bond is the most labile, followed by the C-Br bond, and finally the C-F bond, which is the strongest. rsc.org This hierarchy dictates that reactions like Suzuki-Miyaura coupling will preferentially occur at the C3 position (iodine), followed by the C2 position (bromine), with the C6 position (fluorine) being the least reactive under these conditions. rsc.org

The electronic properties of the pyridine ring are also significantly influenced by the halogen substituents. The high electronegativity of the fluorine atom at the 6-position withdraws electron density from the ring, enhancing its electrophilicity. vulcanchem.com This electronic effect, combined with the BDEs, fine-tunes the reactivity and regioselectivity of the molecule.

Table 1: General Trend of Carbon-Halogen Bond Dissociation Energies in Aryl Halides

BondAverage BDE (kcal/mol)
C-F~116
C-Cl~96
C-Br~81
C-I~65

Note: These are average values and can vary depending on the specific molecular environment.

Molecular Orbital Analysis for Reactivity and Regioselectivity Prediction

Molecular orbital (MO) theory provides a framework for understanding the reactivity and regioselectivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other reagents.

In nucleophilic aromatic substitution (SNAr) reactions, the LUMO distribution indicates the most electrophilic sites susceptible to nucleophilic attack. For halogenated pyridines, the positions ortho and para to the nitrogen atom are generally more electron-deficient and thus more reactive towards nucleophiles. The presence of a highly electronegative fluorine atom at the C6 position further lowers the LUMO energy, making the ring more susceptible to nucleophilic attack. rsc.org

Conversely, in reactions involving electrophiles, the HOMO distribution points to the most nucleophilic sites. For electrophilic aromatic substitution, however, the pyridine ring is generally deactivated.

DFT calculations on related bromopyridine derivatives have been used to compute the HOMO and LUMO energy levels and their distribution. mdpi.comresearchgate.net These analyses help in rationalizing the observed regioselectivity in various reactions. For instance, the calculated HOMO-LUMO gap can provide an indication of the molecule's kinetic stability. mdpi.com

Experimental Mechanistic Investigations

Experimental studies provide concrete evidence for the reaction mechanisms hypothesized through theoretical calculations. Kinetic and stereochemical analyses, along with the isolation and characterization of intermediates, are crucial for building a complete picture of the chemical transformations involving this compound.

Kinetics and Stereochemistry of Reactions Involving this compound

While specific kinetic studies on this compound are limited, the relative reaction rates of different halopyridines in SNAr and cross-coupling reactions have been investigated. Competition experiments have shown that the reactivity order is generally I > Br > Cl > F, which is consistent with the bond dissociation energies. rsc.org

For instance, in SNAr reactions, the rate is influenced by the nature of the leaving group (the halogen) and the electronic activation of the pyridine ring. The fluorine atom at C6 significantly enhances the rate of substitution at other positions by stabilizing the negatively charged Meisenheimer intermediate. rsc.org

Stereochemical studies are particularly relevant for reactions where new chiral centers are formed. While no specific stereochemical investigations on this compound were found, related studies on chiral phosphine (B1218219) oxide synthesis from halopyridines have shown excellent enantioselectivity, suggesting that the pyridine core can be a part of stereochemically well-defined transformations. rsc.org

Elucidation of Intermediates and Catalytic Cycles in Transformations

The elucidation of intermediates and catalytic cycles is fundamental to understanding the reaction pathways of this compound. In many of its transformations, transient species are generated that dictate the final product.

One important class of intermediates are organometallic species formed through halogen-metal exchange or deprotonation. For example, treatment of bromo- or iodopyridines with strong bases like lithium diisopropylamide (LDA) can lead to the formation of lithiated pyridines. amazonaws.comresearchgate.net These intermediates are highly reactive and can be trapped with various electrophiles. In the context of "halogen dance" reactions, a lithiated intermediate can rearrange to a more stable isomer before reacting. researchgate.netresearchgate.net

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the catalytic cycle typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the weakest carbon-halogen bond (C-I in this case) to form a Pd(II) intermediate. rsc.orgsmolecule.com

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center. rsc.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. smolecule.com

The regioselectivity of these reactions is often dictated by the initial oxidative addition step, which is why the C-I bond reacts preferentially. rsc.org Experimental studies on related polyhalogenated pyridines have confirmed these catalytic cycles and the role of various ligands and bases in facilitating the individual steps. researchgate.netacs.org

Studies on Regio- and Chemoselectivity Control in Polyhalogenated Pyridine Systems

The selective functionalization of polyhalogenated pyridine systems, such as this compound, is a cornerstone of modern synthetic chemistry, enabling the construction of complex, highly substituted heterocyclic scaffolds. Control over regio- and chemoselectivity—the ability to functionalize a specific position among several reactive sites and to differentiate between different types of halogen atoms—is paramount. This selectivity is governed by a complex interplay of intrinsic electronic properties of the substrate, steric effects, and the specific reaction conditions employed, including the choice of catalyst, ligands, and solvents.

Fundamental Principles of Selectivity

In cross-coupling reactions involving polyhalogenated heterocycles with different halogens, selectivity is often dictated by the relative bond dissociation energies (BDEs) of the respective carbon-halogen (C-X) bonds. The general reactivity trend is C−I > C−Br > C−Cl > C−F, making the C-I bond the most likely to undergo oxidative addition to a metal catalyst like palladium.

For pyridines, the inherent electronic properties of the ring also play a critical role. The electronegative nitrogen atom withdraws electron density, making the α (C2, C6) and γ (C4) positions more electrophilic and thus more activated towards nucleophilic attack and oxidative addition in cross-coupling reactions.

Distortion Energy (ΔE‡dist): The energy required to distort the C-X bond and the aromatic ring to achieve the transition-state geometry. This component is directly related to the C-X bond strength.

Interaction Energy (ΔE‡int): The stabilizing energy released from the interaction between the highest occupied molecular orbital (HOMO) of the catalyst (e.g., PdL₂) and the lowest unoccupied molecular orbital (LUMO) of the heterocycle.

Chemoselectivity in Cross-Coupling Reactions

The predictable reactivity hierarchy of halogens allows for sequential functionalization. In a molecule like 5-bromo-2-chloro-3-fluoropyridine (B1227324), the bromine atom is the most reactive site in palladium-catalyzed amination reactions. By carefully selecting the reaction conditions, chemists can achieve remarkable chemoselectivity, targeting different halogen positions on the same molecule.

For instance, studies on 5-bromo-2-chloro-3-fluoropyridine have demonstrated that:

Palladium-catalyzed amination with a Xantphos ligand selectively substitutes the bromide at the C5 position.

Neat (solvent-free) thermal conditions in the absence of a palladium catalyst can reverse this selectivity, favoring substitution at the more electron-deficient C2-chloro position.

Nucleophilic aromatic substitution (SNAr) conditions can be used to selectively replace the fluorine atom at C3.

This differential reactivity is summarized in the table below.

Table 1: Chemoselective Functionalization of 5-Bromo-2-chloro-3-fluoropyridine Data derived from studies on the selective amination of polyhalogenated pyridines.

Reagents and ConditionsTarget PositionProduct TypeSelectivity
Secondary/Primary Amine, Pd₂(dba)₃, Xantphos, BaseC5-BrBromide SubstitutionExclusive
Amine, Neat, No CatalystC2-ClChloride SubstitutionPreferred
Amine, SNAr ConditionsC3-FFluoride (B91410) SubstitutionSelective

Similarly, the reactivity of halides can be compared to that of pseudohalogens like triflates (-OTf) and fluorosulfates (-OSO₂F). Experimental studies have established a relative reactivity order for leaving groups on a pyridine ring in Suzuki couplings as: Br ≥ -OTf > -OSO₂F > -Cl. This hierarchy allows for programmed, stepwise couplings by exploiting the distinct reactivity windows of each functional group.

Table 2: Reactivity Hierarchy of Leaving Groups in Suzuki Coupling Based on competitive experiments with substituted pyridinyl fluorosulfates and triflates.

Applications of 2 Bromo 6 Fluoro 3 Iodopyridine Derivatives in Advanced Chemical Synthesis

As Versatile Building Blocks for Complex Organic Molecules

The distinct electronic properties and reactivity of the C-I, C-Br, and C-F bonds in 2-bromo-6-fluoro-3-iodopyridine are the cornerstone of its utility as a versatile synthetic intermediate. The carbon-halogen bonds can be selectively functionalized, typically through metal-catalyzed cross-coupling reactions, allowing for the stepwise introduction of various substituents. The generally accepted order of reactivity for these halogens in palladium-catalyzed reactions is I > Br > Cl > F, enabling chemists to orchestrate a sequence of synthetic operations with high regioselectivity.

Synthesis of Polysubstituted Pyridine (B92270) Derivatives

The primary application of this compound is in the controlled synthesis of polysubstituted pyridines. By leveraging the differential reactivity of its three halogen atoms, a single starting molecule can be converted into a wide array of more complex derivatives. Chemists can selectively replace the iodine, then the bromine, and finally, under harsher conditions or via nucleophilic aromatic substitution (SNAr), the fluorine atom.

This stepwise functionalization is most commonly achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. For instance, a Suzuki coupling can be performed under mild conditions to selectively replace the iodine atom with an aryl or alkyl group, leaving the bromine and fluorine atoms intact. The resulting 2-bromo-6-fluoro-3-substituted pyridine can then undergo a second cross-coupling reaction at the more robust C-Br bond to introduce a different functional group. This sequential approach provides a powerful and flexible strategy for assembling highly decorated pyridine rings that would be difficult to access through other means. nih.govresearchgate.net

While direct examples for this compound are specific to proprietary research, the principle is well-demonstrated with analogous structures like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. acs.orgnih.gov These halogen-rich pyridines are used to generate a variety of pentasubstituted pyridines by sequential trapping of organometallic intermediates with electrophiles. acs.orgnih.gov

Table 1: Reactivity of Halogens in this compound

Halogen Position Relative Reactivity in Cross-Coupling Typical Reaction Types
Iodine 3 Highest Suzuki, Sonogashira, Heck, Stille, Negishi
Bromine 2 Intermediate Suzuki, Sonogashira, Buchwald-Hartwig

Precursors for Fused Heterocyclic Systems and Aromatic Scaffolds

Substituted pyridines derived from this compound are valuable precursors for constructing fused heterocyclic systems. By introducing appropriate functional groups through the selective halogen displacements described above, intramolecular cyclization reactions can be triggered to form bicyclic and polycyclic aromatic systems.

For example, introducing an amine and a carbonyl group onto adjacent positions of the pyridine ring can facilitate the synthesis of fused systems like pyrido-imidazoles or pyrido-oxazoles. Similarly, the introduction of a hydrazine (B178648) moiety can lead to the formation of pyrazolo[3,4-b]pyridines, a scaffold of significant interest in medicinal chemistry. researchgate.net The strategic placement of functional groups, enabled by the controlled functionalization of the this compound template, is key to accessing these complex fused ring systems.

Role in Medicinal Chemistry Research (as Synthetic Intermediates)

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceutical agents. Polyhalogenated pyridines like this compound are particularly sought after as intermediates because they provide a robust platform for generating diverse molecular libraries to explore biological activity. researchgate.netacs.orgnih.gov The fluorine atom is especially valued in medicinal chemistry as its incorporation can favorably modulate properties such as metabolic stability, binding affinity, and bioavailability. researchgate.net

Precursors to Biologically Active Compounds and Drug Candidates

The true value of this compound in medicinal chemistry lies in its role as a precursor to novel, biologically active molecules. While specific examples originating directly from this compound are often proprietary, analogous bromo-fluoro pyridine scaffolds are used in the synthesis of potent inhibitors for various therapeutic targets. For instance, an optimized synthesis of potent p38α mitogen-activated protein (MAP) kinase inhibitors, which are of interest for treating inflammatory diseases, was developed using a 2-fluoro-4-methylpyridine (B58000) starting material, showcasing the utility of such fluorinated pyridine building blocks. rsc.org The sequential coupling capabilities of this compound would allow for the systematic introduction of different pharmacophoric groups to generate new chemical entities for screening against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Library Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, aiming to optimize a lead compound's potency and selectivity by systematically modifying its chemical structure. The differential reactivity of this compound makes it an ideal scaffold for this purpose.

Starting from this single intermediate, three distinct points on the pyridine ring can be systematically and independently varied. A library of compounds can be generated by reacting the C-I bond with a set of building blocks (e.g., various boronic acids in a Suzuki coupling), followed by reacting the C-Br bond with a second set of diverse reagents. This combinatorial approach allows for the rapid generation of a focused library of related analogues. The biological data from these libraries can then be used to build a detailed SAR model, guiding the design of more potent and selective drug candidates. This strategy has been successfully applied to other halopyridines to explore SAR for various biological targets. nih.gov

Applications in Agrochemical and Material Science Research

The utility of this compound and its derivatives extends beyond pharmaceuticals into agrochemical and material science research.

In agrochemistry, fluorinated and trifluoromethyl-substituted pyridines are key components of many modern herbicides, fungicides, and insecticides. jst.go.jpxinchem.com The pyridine core is a well-established toxophore, and the introduction of halogens can enhance the efficacy and spectrum of activity. The synthetic flexibility offered by this compound allows for the creation of novel pyridine derivatives for screening and development as new crop protection agents.

In material science, highly substituted aromatic and heterocyclic compounds are used to create organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and supramolecular structures. ambeed.comrsc.org The ability to systematically introduce different aryl, heteroaryl, and alkynyl groups onto the pyridine core via the functionalization of this compound enables the fine-tuning of the electronic and photophysical properties of the resulting molecules. This makes it a potentially valuable building block for developing new materials with tailored optical and electronic characteristics.

Building Blocks for Agrochemical Development

Substituted pyridine scaffolds are integral to the development of modern agrochemicals, including herbicides, insecticides, and fungicides. rsc.org The derivatives of this compound serve as key intermediates in constructing the complex molecular architectures required for high efficacy and target specificity. Polysubstituted pyridines are crucial structural units in a multitude of agrochemicals. rsc.orgjst.go.jp

The differential reactivity of the C-I, C-Br, and C-F bonds allows for a programmed approach to synthesis. Typically, the iodine at the C-3 position is the most reactive site for transformations such as Suzuki, Sonogashira, or Stille cross-coupling reactions, allowing for the introduction of aryl, alkynyl, or other carbon-based fragments. The less reactive bromine at the C-2 position can then be targeted for subsequent coupling reactions. Meanwhile, the fluorine at the C-6 position is the most resistant to substitution but can be displaced under specific nucleophilic aromatic substitution (SNAr) conditions, often requiring higher temperatures or strong bases. rsc.org

This hierarchical reactivity enables the synthesis of trifluoromethylpyridines (TFMPs), a key structural motif in many active agrochemical ingredients. nih.gov The direct introduction of a trifluoromethyl group can be achieved through substitution reactions with bromo- and iodopyridines. jst.go.jpnih.gov For instance, a common strategy involves the displacement of iodine or bromine with a trifluoromethyl source. Furthermore, 6-substituted 2-bromopyridines, which can be derived from precursors like 2-bromo-6-fluoropyridine (B132718), are important core structures for various agrochemical intermediates. rsc.org Research has shown that metal-free methods can be employed to synthesize these 6-substituted 2-bromopyridines from 2-bromo-6-fluoropyridine through site-selective nucleophilic substitution at the fluorine position. rsc.org

The ability to selectively introduce different functional groups at specific positions on the pyridine ring is critical for fine-tuning the biological activity and properties of the final agrochemical product.

Table 1: Reactivity of Halogen Sites in Halogenated Pyridines

Halogen PositionHalogenTypical Reaction TypeRelative Reactivity
C-3IodineCross-Coupling (e.g., Suzuki, Sonogashira)High
C-2BromineCross-Coupling, LithiationMedium
C-6FluorineNucleophilic Aromatic Substitution (SNAr)Low

Synthesis of Ligands for Metal Complexes and Catalysis

The pyridine nucleus is a fundamental component in the design of ligands for coordination chemistry and catalysis. Derivatives of this compound are precursors to a wide array of polysubstituted pyridine ligands used to create sophisticated metal complexes with unique electronic and steric properties. rsc.org These ligands are crucial in the development of organometallic catalysts and advanced materials like extended metal atom chains (EMACs). rsc.orggeorgiasouthern.edu

A common synthetic strategy involves the sequential substitution of the halogen atoms to build multidentate ligand frameworks. For example, 2-bromo-6-alkylaminopyridines can be synthesized from 2,6-dibromopyridine (B144722) and subsequently used to create scaffolded ligands. georgiasouthern.edugeorgiasouthern.edu These reactions demonstrate the feasibility of aminating halogenated pyridines to form building blocks for more complex ligand systems. This approach can be adapted for derivatives of this compound, where the C-F bond can undergo nucleophilic substitution with amines to install coordinating nitrogen donors. rsc.org

Research has shown that scaffolded N,N,N-tris(2-(2-pyridylamino)ethyl)amine (H₃(py₃tren)) compounds can form stable dimetallic complexes. georgiasouthern.edu By using derivatives like 2-bromo-6-methylaminopyridine, there is potential to synthesize new tren-based scaffolded ligands for creating EMACs with enhanced stability. georgiasouthern.edu EMACs are multimetallic complexes with a linear chain of metal-metal bonds, which can exhibit unique magnetic properties when paramagnetic metal ions are incorporated. georgiasouthern.edu

Furthermore, simple halopyridine derivatives, such as 3-iodopyridine, serve as ligands in spin crossover (SCO) complexes. mdpi.com In these materials, the electronic spin state of the metal ion can be switched by external stimuli like temperature or light. The nature of the halogen substituent on the pyridine ligand has been shown to stabilize the high-spin state of the complex, demonstrating how ligand modification can tune the properties of functional metal complexes. mdpi.com The versatility of this compound allows for the creation of ligands with precisely controlled electronic and steric profiles, which in turn dictates the catalytic activity and physical properties of the resulting metal complexes.

Table 2: Examples of Ligand Synthesis from Halogenated Pyridines

PrecursorReaction TypeProduct TypeApplication
2,6-DibromopyridineAmination2-Bromo-6-alkylaminopyridineSynthesis of scaffolded ligands for EMACs georgiasouthern.edugeorgiasouthern.edu
2-Bromo-6-fluoropyridineNucleophilic Substitution with amines6-Amino-2-bromopyridineBuilding blocks for organometallic catalysts rsc.org
3-HalopyridinesCoordination to metal center[Fe(3-Xpy)₂{M(CN)₂}₂]Spin Crossover (SCO) materials mdpi.com

Precursors for Advanced Materials

The unique electronic properties conferred by multiple halogen substituents make derivatives of this compound attractive precursors for advanced functional materials. lookchem.com These materials find use in electronics, sensors, and supramolecular chemistry. The presence of halogens can influence the electronic and physical properties of materials, which can be harnessed for developing materials with specific characteristics. lookchem.com

In the field of materials science, halogenated pyridines are employed to develop specialty chemicals and materials. smolecule.com The ability of these compounds to participate in "halogen bonding" interactions is valuable for designing new materials and optimizing chemical reactions. lookchem.com Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, which can be used to direct the assembly of molecules into ordered structures, such as liquid crystals or organic semiconductors.

Derivatives of halogenated pyridines have been explored in supramolecular chemistry for their capacity to form intricate structures with other organic molecules. These complexes are useful for creating advanced materials with customized properties for applications like chemical sensors. For example, research has shown that incorporating halogenated pyridines into sensor designs can enhance sensitivity and selectivity for specific analytes due to their distinct electronic properties.

Furthermore, Sonogashira cross-coupling reactions involving bromo- and iodopyridines are used to synthesize alkynyl-substituted pyridines. soton.ac.uk These rigid, linear structures are important building blocks for conjugated polymers and other organic electronic materials. The late-stage functionalization of these alkynylpyridines allows for the introduction of polar groups, further tuning the material's properties for applications such as dye-sensitized solar cells or organic light-emitting diodes (OLEDs). rsc.org The synthetic accessibility of diverse, highly functionalized pyridines from precursors like this compound is thus a key enabler for innovation in materials science.

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including highly substituted pyridines. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Bromo-6-fluoro-3-iodopyridine, ¹H, ¹³C, and ¹⁹F NMR experiments are crucial for confirming its specific substitution pattern.

The precise arrangement of the bromo, fluoro, and iodo substituents on the pyridine (B92270) ring is determined through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While 1D ¹H NMR provides initial information on the number and environment of protons, the complexity of substituted heterocycles often requires more advanced techniques for definitive assignment. ipb.pt

In the ¹H NMR spectrum of this compound, two signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and, more importantly, the coupling constants (J-values) between these protons are critical for determining their relative positions.

2D NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are used to establish proton-proton coupling networks. emerypharma.com A COSY experiment on this compound would show a cross-peak connecting the two aromatic proton signals, confirming their adjacency on the pyridine ring.

Further structural confirmation is achieved using through-bond heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). HSQC correlates each proton signal with its directly attached carbon atom, while HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. By analyzing the HMBC correlations from the ring protons to the halogen-substituted carbons, the exact regiochemistry can be unequivocally established. For instance, the proton at position 5 would show HMBC correlations to the fluorine-bearing carbon (C6), the iodine-bearing carbon (C3), and the protonated carbon (C4).

The magnitude of proton-proton and proton-fluorine coupling constants provides additional layers of structural proof. The following table outlines the expected NMR data based on analyses of related fluorinated and brominated pyridines. mdpi.comchemicalbook.comacs.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Technique Predicted Chemical Shift (ppm) Expected Multiplicity & Coupling Constants (Hz)
H-4 ¹H NMR ~7.5 - 8.0 Doublet of doublets (dd), ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 1-2
H-5 ¹H NMR ~7.0 - 7.5 Doublet of doublets (dd), ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 6-8
C-2 ¹³C NMR ~140 - 145 Singlet (due to C-Br)
C-3 ¹³C NMR ~90 - 95 Singlet (due to C-I)
C-4 ¹³C NMR ~130 - 135 Doublet (due to ¹J(C-H))
C-5 ¹³C NMR ~120 - 125 Doublet (due to ¹J(C-H))

Note: Values are estimates based on related structures and general substituent effects.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides valuable information specific to the fluorine atom in the molecule. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly and offer a wide chemical shift range, making it exceptionally sensitive to changes in the local electronic environment. nih.gov

For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, likely a doublet of doublets due to coupling with the adjacent ring protons (H-5) and the more distant proton (H-4). The chemical shift of this fluorine signal is characteristic of its position on the pyridine ring and the nature of the adjacent substituents. This technique is particularly useful for monitoring chemical reactions involving fluorinated pyridines. rsc.org For example, during a substitution reaction where the bromine or iodine atom is replaced, a significant change in the ¹⁹F chemical shift would be observed, allowing for real-time tracking of reaction progress and the identification of intermediates and final products.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique "fingerprint" for the compound. The analysis is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy. researchgate.netresearchgate.net

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the substituted pyridine ring.

Aromatic C-H Stretching: Vibrations for the C-H bonds on the pyridine ring are typically observed in the 3000–3100 cm⁻¹ region. smolecule.com

Pyridine Ring Stretching: A series of characteristic bands corresponding to C=C and C=N stretching vibrations within the aromatic ring usually appear in the 1400–1600 cm⁻¹ range. smolecule.comnih.gov

C-F, C-Br, and C-I Stretching: The vibrations associated with the carbon-halogen bonds occur at lower frequencies. The C-F stretching frequency is typically found in the 1200-1300 cm⁻¹ region, while the C-Br and C-I stretching vibrations appear at much lower wavenumbers, often below 700 cm⁻¹, in the fingerprint region of the spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch IR, Raman 3000 - 3100
Pyridine Ring (C=C, C=N) Stretches IR, Raman 1400 - 1600
C-F Stretch IR, Raman 1200 - 1300
In-plane Ring Bending IR, Raman 1000 - 1200
Out-of-plane Ring Bending IR, Raman 700 - 900

Note: These are general ranges and the exact positions can be influenced by the complete substitution pattern. iapaar.com

High-Resolution Mass Spectrometry for Precise Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of a molecule's elemental composition.

For this compound (C₅H₂BrFIN), HRMS would confirm the molecular formula by matching the experimentally measured mass with the calculated exact mass. Furthermore, the mass spectrum will display a highly characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). smolecule.com The presence of the bromine atom will result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This distinctive pattern serves as a clear indicator of a monobrominated compound and aids in its identification within complex mixtures.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While obtaining a suitable single crystal of this compound itself may be challenging, the analysis of its derivatives provides invaluable insight into molecular geometry and intermolecular interactions.

Table of Mentioned Compounds

Compound Name
This compound
2-bromo-5-fluoro-4-iodopyridine

Q & A

Q. Basic Research Focus

  • NMR spectroscopy :
    • 1H^{1}\text{H} NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and coupling patterns to confirm substitution positions.
    • 19F^{19}\text{F} NMR: Detect fluorine environment (δ -110 to -120 ppm for meta-fluorine) .
  • Mass spectrometry : HRMS with electrospray ionization (ESI) to verify molecular ion [M+H]+^+ at m/z 301.88 .
  • Elemental analysis : Confirm Br, F, and I content via combustion analysis or X-ray fluorescence .

How do reaction conditions influence the yield and byproduct formation in halogenation reactions involving this compound?

Q. Advanced Research Focus

  • Temperature control : Higher temperatures (>100°C) promote iodine displacement, leading to undesired dehalogenation. Maintain reactions at 50–70°C for optimal halogen retention .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate side reactions. Use dichloromethane or THF for better control .
  • Catalyst optimization : For cross-couplings, employ Pd(OAc)2_2 with SPhos ligand to reduce homocoupling byproducts. Monitor reaction progress via TLC .

What strategies resolve contradictions in reported reactivity or spectral data for halogen-rich pyridines like this compound?

Q. Advanced Research Focus

  • Iterative spectral analysis : Compare experimental NMR data with computational predictions (DFT calculations) to resolve discrepancies in peak assignments .
  • Controlled replication : Reproduce reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables affecting reactivity .
  • Database cross-referencing : Validate spectral data against entries in PubChem or Reaxys, prioritizing peer-reviewed sources over vendor-provided spectra .

What are the challenges in achieving regioselective substitution in this compound, and how can they be mitigated?

Q. Advanced Research Focus

  • Competitive halogen reactivity : Iodine is more reactive than bromine in cross-couplings. Use protective groups (e.g., silyl ethers) to block iodine during bromine substitution .
  • Steric effects : Bulky ligands (e.g., DavePhos) enhance selectivity for less hindered positions. For example, prioritize substitution at bromine over iodine due to steric hindrance at C3 .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., C–Br activation), while higher temperatures may shift selectivity toward thermodynamically stable intermediates .

Q. Methodological Notes

  • Synthesis : Prioritize halogen dance and magnesiation protocols for scalability .
  • Characterization : Combine NMR, HRMS, and elemental analysis for unambiguous confirmation .
  • Data validation : Address contradictions via replication and computational modeling .

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